Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture and stereochemical complexity. The base structure consists of a benzenemethanol framework with specific substitution patterns that define its chemical behavior and biological activity. The systematic name "Benzenemethanol, 3-chloro-α-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R,S)-" indicates several critical structural features that distinguish this compound from other related derivatives.
The stereochemical designation (R,S) denotes the relative configuration at the chiral centers present within the molecule. This notation system indicates that the compound exists as a mixture of stereoisomers with defined relative stereochemistry, where the asterisk notation signifies that the absolute configuration may not be definitively assigned but the relative relationships between chiral centers are specified. The presence of multiple chiral centers creates the potential for several stereoisomeric forms, with hydroxybupropion having two chiral centers that theoretically yield four possible enantiomers.
In biological systems, particularly in human metabolism, stereoselectivity plays a crucial role in determining which specific enantiomers are actually formed. Research has demonstrated that presumably due to steric hindrance, only specific stereoisomeric forms are produced in human metabolic processes, specifically the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers. This stereoselectivity has profound implications for the pharmacological activity and metabolic fate of these compounds.
The molecular formula associated with related hydroxybupropion compounds is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 grams per mole. The hydrochloride salt form increases the molecular weight and alters the compound's physical and chemical properties, including solubility characteristics and stability profiles. The systematic nomenclature reflects the presence of a tertiary amine group that can form stable hydrochloride salts, which are commonly employed in pharmaceutical applications to improve compound stability and handling characteristics.
Alternative Chemical Designations and Registry Identifiers
The compound under investigation is associated with several alternative chemical designations and registry identifiers that facilitate its identification across different chemical databases and regulatory systems. The Chemical Abstracts Service registry number 92264-81-8 serves as the primary identifier for the base hydroxybupropion compound. Additional registry numbers include 78800-56-3 for the hydrochloride salt form, demonstrating the importance of salt form specification in chemical identification systems.
Alternative International Union of Pure and Applied Chemistry names for related compounds include "1-(3-chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone" and "1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one". These naming variations reflect different approaches to describing the same molecular structure, with emphasis on different structural features or substituent arrangements. The diversity in nomenclature underscores the complexity of systematic chemical naming for compounds with multiple functional groups and chiral centers.
The compound is also known by various synonyms in the chemical literature, including hydroxybupropion, 6-hydroxybupropion, and the developmental code name BW 306U. These alternative designations often reflect historical development pathways, structural relationships to parent compounds, or specific research contexts in which the compound has been studied. The multiplicity of names necessitates careful cross-referencing to ensure accurate compound identification across different research contexts and regulatory frameworks.
Table 1: Registry Identifiers and Alternative Names
Structural Relationship to Bupropion and Its Metabolite Family
The structural relationship between this benzenemethanol derivative and bupropion represents a fundamental aspect of understanding its chemical identity and biological significance. Hydroxybupropion serves as the major active metabolite of bupropion, formed through hepatic metabolism primarily catalyzed by the cytochrome P450 enzyme CYP2B6 during first-pass metabolism. This metabolic transformation represents a critical biotransformation pathway that significantly influences the pharmacological profile of bupropion-based therapeutic interventions.
The parent compound bupropion has the molecular formula C₁₃H₁₈ClNO with a molecular weight of 239.74 grams per mole. The conversion to hydroxybupropion involves the addition of a hydroxyl group through "hydroxylation of the tert-butyl group" by CYP2B6, resulting in the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 grams per mole. This metabolic modification fundamentally alters the compound's chemical and pharmacological properties while maintaining the core structural framework that defines the bupropion family of compounds.
The extent of metabolic conversion from bupropion to hydroxybupropion is remarkable, with hydroxybupropion present in plasma at area under the curve concentrations that are 16 to 20 times greater than those of bupropion itself, demonstrating extensive conversion during oral bupropion administration. This high conversion efficiency suggests that hydroxybupropion plays a very important role in the effects of oral bupropion therapy, leading researchers to characterize bupropion as functioning largely as a prodrug to hydroxybupropion.
Table 2: Structural Comparison of Bupropion and Hydroxybupropion
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Plasma Exposure Ratio |
|---|---|---|---|---|
| Bupropion | C₁₃H₁₈ClNO | 239.74 | Tert-butyl amino group | 1 (reference) |
| Hydroxybupropion | C₁₃H₁₈ClNO₂ | 255.74 | Hydroxylated tert-butyl group | 16-20 times higher |
The metabolite family extends beyond hydroxybupropion to include other significant biotransformation products such as threohydrobupropion and erythrohydrobupropion. These additional metabolites are formed through reductive pathways catalyzed by different enzyme systems, including 11β-hydroxysteroid dehydrogenase type 1 in the liver and AKR7A2/AKR7A3 in the intestine for threo-hydrobupropion formation. The diversity of metabolic pathways and resulting metabolites demonstrates the complex biotransformation network surrounding bupropion and its derivatives.
The pharmacological activity profile of hydroxybupropion differs significantly from that of bupropion, particularly in terms of monoamine reuptake inhibition. Compared to bupropion, hydroxybupropion exhibits similar potency as a norepinephrine reuptake inhibitor with an inhibitory concentration IC₅₀ of 1.7 micromolar, but demonstrates substantially weaker activity as a dopamine reuptake inhibitor with an IC₅₀ greater than 10 micromolar. Additionally, hydroxybupropion functions as a non-competitive antagonist of nicotinic acetylcholine receptors, including α₄β₂ and α₃β₄ subtypes, with even greater potency compared to the parent compound.
Table 3: Pharmacological Activity Comparison
| Target | Bupropion IC₅₀ (μM) | R,R-Hydroxybupropion IC₅₀ (μM) | S,S-Hydroxybupropion IC₅₀ (μM) |
|---|---|---|---|
| Dopamine Transporter Uptake | 0.66 | Inactive | 0.63 |
| Norepinephrine Transporter Uptake | 1.85 | 9.9 | 0.24 |
| α₃β₄ Nicotinic Receptor | 1.8 | 6.5 | 11 |
| α₄β₂ Nicotinic Receptor | 12 | 31 | 3.3 |
The structural modifications present in hydroxybupropion and related metabolites significantly influence their elimination kinetics and overall pharmacokinetic profiles. Hydroxybupropion demonstrates an elimination half-life of approximately 20 hours, substantially longer than the parent compound, with steady-state concentrations achieved within eight days of repeated dosing. This extended half-life contributes to the sustained pharmacological effects observed during bupropion therapy and supports the concept that hydroxybupropion represents the primary active species responsible for therapeutic efficacy.
Properties
IUPAC Name |
(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHVQDVGTAELNB-WYUVZMMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Chlorobenzaldehyde
The most direct route involves reducing 3-chlorobenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous THF or Et₂O. LiAlH₄ achieves near-quantitative yields (>95%) but requires strict anhydrous conditions, whereas NaBH₄ is milder but less efficient (70–80% yield).
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0–25°C | 95 |
| NaBH₄ | MeOH | 25°C | 75 |
Chlorination of Benzyl Alcohol
Alternative methods include chlorinating benzyl alcohol derivatives. For example, (3-chloromethylphenyl) chloroformate undergoes acidolysis with acetic acid/sodium acetate to form 3-chlorobenzyl alcohol bisesters, followed by alcoholysis with methanol to yield the alcohol. This method avoids harsh reductants but requires precise stoichiometry.
Introduction of the α-(1-(tert-Butylamino)Ethyl) Side Chain
Reductive Amination
Reacting 3-chlorobenzyl alcohol with acetaldehyde and tert-butylamine in the presence of NaBH₃CN or NaBH(OAc)₃ introduces the side chain. The alcohol group is often protected as an acetate (using acetic anhydride/pyridine) to prevent side reactions.
Typical Protocol :
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Protect 3-chlorobenzyl alcohol as its acetate (yield: 85–90%).
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React with acetaldehyde (1.2 equiv) and tert-butylamine (1.5 equiv) in MeOH.
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Reduce with NaBH₃CN (1.1 equiv) at 0°C for 12 h.
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Deprotect with K₂CO₃ in MeOH/H₂O.
Outcome :
-
Yield : 60–70%.
-
Diastereomeric Ratio (dr) : 1:1 (racemic without chiral catalysts).
Palladium-Catalyzed Allylic Substitution
Pd-catalyzed asymmetric allylic alkylation (Pd-AAA) enables stereocontrol. Using a chiral Pd/(R)-SegPhos catalyst, 3-chlorobenzyl alcohol derivatives (e.g., allylic carbonates) react with tert-butylamine-containing nucleophiles to set the α-stereocenter.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd/(R)-SegPhos |
| Solvent | THF |
| Temperature | 25°C |
| Enantiomeric Excess | Up to 94% ee |
This method achieves higher stereoselectivity but requires specialized ligands and inert conditions.
Stereochemical Control and Resolution
Dynamic Kinetic Resolution (DKR)
Combining Pd-AAA with enzymatic resolution improves stereochemical outcomes. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer of a racemic acetate intermediate, yielding the desired (R*,S*) configuration with >90% ee.
Chiral Auxiliaries
Temporary chirality inductors, such as Evans oxazolidinones, allow precise control. The auxiliary is appended to the benzyl alcohol, directing alkylation or amination steps before removal.
Hydrochloride Salt Formation
The free amine is treated with HCl (g) in Et₂O or aqueous HCl (1 M) to form the hydrochloride salt. Crystallization from EtOH/Et₂O yields pure product.
Conditions :
-
HCl Source : 1.1 equiv HCl in Et₂O.
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Yield : 95–98%.
-
Purity : >99% (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 60–70 | Low | High | Low |
| Pd-AAA | 50–60 | High (94% ee) | Moderate | High |
| Enzymatic Resolution | 70–80 | High (>90% ee) | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Properties:
Benzenemethanol, 3-chloro-α-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride is a significant metabolite of bupropion, an atypical antidepressant. Bupropion is known for its dual mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI), which enhances mood and alleviates symptoms of depression. The metabolite itself has been studied for its potential antidepressant effects, contributing to the overall efficacy of bupropion in clinical settings .
2. Smoking Cessation:
Bupropion and its metabolites are also utilized in smoking cessation therapies. The compound aids in reducing withdrawal symptoms and cravings associated with nicotine addiction. Clinical studies have demonstrated that patients using bupropion experience higher rates of smoking abstinence compared to those using placebo treatments .
Mechanistic Insights
3. Neuropharmacological Effects:
Research indicates that benzenemethanol, 3-chloro-α-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride may influence neurotransmitter systems beyond dopamine and norepinephrine. Investigations into its action on serotonin receptors suggest potential anxiolytic effects, further broadening its therapeutic profile .
4. Structure-Activity Relationship Studies:
Studies focusing on the structure-activity relationship (SAR) of related compounds have provided insights into how modifications to the molecular structure can enhance or diminish pharmacological effects. These findings are crucial for the development of new derivatives with improved efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butylamino group is crucial for binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pseudoephedrine Hydrochloride
- Structure: α-[1-(Methylamino)ethyl]benzenemethanol hydrochloride, (R,R)- (CAS: 90-82-4)
- Key Differences: Replaces the tert-butylamino group with a methylamino group. Stereochemistry: (R,R) configuration instead of (R,S). Lacks the 3-chloro substituent on the benzene ring.
- Pharmacological Role : Decongestant via α-adrenergic receptor agonism, contrasting with the antidepressant/metabolic role of the target compound .
Clenbuterol Hydrochloride
- Structure: 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol hydrochloride (CAS: 37148-27-9)
- Key Differences: Features dichloro substitution (3,5-positions) and an additional aminomethyl group. Exhibits β₂-adrenergic agonist activity for asthma treatment, distinct from the CNS-targeted effects of the target compound .
Salbutamol Hydrochloride (Levalbuterol)
- Structure: 1,3-Benzenedimethanol, α¹-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, hydrochloride (CAS: 50293-90-8)
- Key Differences: Contains a 4-hydroxy group and a benzenedimethanol backbone. Used as a bronchodilator, highlighting how hydroxylation alters receptor specificity compared to chlorinated analogues .
Physicochemical and Pharmacokinetic Properties
Stereochemical Influence on Activity
The (R,S) configuration of the target compound contrasts with the (R,R) stereochemistry of pseudoephedrine, leading to divergent biological activities. For example:
- Pseudoephedrine (R,R): Preferential binding to α-adrenergic receptors due to spatial alignment of hydroxyl and methylamino groups .
- Target Compound (R,S) : Altered receptor interactions, likely contributing to its role as a CNS-active metabolite rather than a direct agonist .
Substituent Effects on Bioactivity
- Chlorine vs. Hydroxyl Groups : The 3-chloro group in the target compound enhances lipophilicity and metabolic stability compared to hydroxylated analogues like salbutamol, which rely on polar interactions for bronchodilation .
- tert-Butylamino vs. Methylamino: The bulky tert-butyl group in the target compound and clenbuterol increases receptor selectivity and half-life, whereas methylamino derivatives (e.g., pseudoephedrine) exhibit faster clearance .
Biological Activity
Benzenemethanol, 3-chloro-α-[1-[(1,1-dimethylethyl)amino]ethyl]-, hydrochloride, commonly referred to as a derivative of benzyl alcohol, exhibits various biological activities that are significant in pharmacological and toxicological contexts. This compound is categorized under the broader class of aromatic alcohols and has been studied for its potential therapeutic applications as well as its effects on biological systems.
Chemical Structure and Properties
- Chemical Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- CAS Number : 119802-68-5
The compound's structure includes a chloro group and an aminoethyl side chain, which contribute to its biological interactions.
Research indicates that compounds similar to benzenemethanol can influence various biological pathways. The primary mechanisms of action include:
- Inhibition of Enzymatic Activity : Studies have shown that benzyl alcohol derivatives can inhibit certain enzymes involved in metabolic processes.
- Modulation of Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, potentially leading to altered synaptic transmission.
Antimicrobial Properties
Benzenemethanol derivatives have demonstrated significant antimicrobial activity:
- In vitro Studies : Research has shown efficacy against a range of bacterial strains, suggesting potential as a preservative in pharmaceuticals and food products .
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of benzyl alcohol derivatives:
- Case Study on Galleria mellonella : A study found that treatment with benzyl alcohol resulted in significant alterations in the immune response of wax moth larvae, indicating potential use as an insecticide due to its high toxicity towards insects while being relatively safe for vertebrates .
Toxicological Profile
The safety profile of benzenemethanol is crucial for its application:
- Acute Toxicity : The compound exhibits low acute toxicity, with an LD50 value indicating a relatively safe profile when used in controlled amounts. However, caution is advised due to potential adverse effects at higher concentrations .
Summary of Key Studies
Q & A
Q. Reference Data :
| Parameter | Typical Conditions | Source |
|---|---|---|
| Reaction Temperature | 0–25°C (to limit thermal degradation) | |
| Chiral Purity | ≥98% ee (via chiral GC/HPLC) |
Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Methodological Answer:
Discrepancies in ee values may arise from differences in analytical methodologies. To resolve these:
Cross-Validation : Compare results using orthogonal methods (e.g., chiral GC, HPLC, and circular dichroism) .
NMR Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to confirm stereochemistry .
Synthetic Reproducibility : Replicate synthesis under inert atmospheres to exclude oxidative byproducts .
Q. Example Workflow :
- Step 1 : Synthesize compound under anhydrous N₂.
- Step 2 : Analyze via chiral HPLC (Column: Chiralpak AD-H, 25 cm × 0.46 cm; Mobile Phase: Hexane:IPA:DEA = 90:10:0.1) .
- Step 3 : Validate with NMR shift reagents .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
Q. Reference Parameters :
| Technique | Column/Conditions | Detection Limit | Source |
|---|---|---|---|
| GC-MS | DB-5MS (30 m × 0.25 mm), 50°C → 300°C @ 10°C/min | 0.1% w/w | |
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | 0.05% w/w |
Advanced: How can degradation pathways be systematically studied under stressed conditions?
Methodological Answer:
Perform forced degradation studies:
Q. Key Findings from Evidence :
- Hydrolysis at pH < 3 leads to cleavage of the tert-butylamino group .
- Photodegradation produces 3-chlorobenzaldehyde as a major impurity .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Q. Toxicology Data :
| Exposure Route | Effect | First Aid | Source |
|---|---|---|---|
| Inhalation | Respiratory irritation (LD50 > 200 mg/kg) | Move to fresh air, administer O₂ | |
| Dermal | Erythema (EC₅₀ = 500 µg/cm²) | Rinse with 0.9% saline for 15 min |
Advanced: How can computational modeling predict the compound’s biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with β-adrenergic receptors (target for related amino alcohols) .
- MD Simulations : Analyze binding stability in lipid bilayers (GROMACS, CHARMM36 force field) .
- QSAR : Correlate logP (calculated: 2.8) with membrane permeability .
Q. Predicted Properties :
| Property | Value (Predicted) | Method | Source |
|---|---|---|---|
| logP | 2.8 ± 0.3 | MarvinSketch | |
| pKa (amine) | 9.4 | SPARC Calculator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
